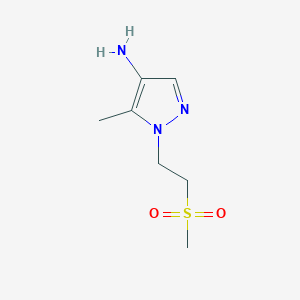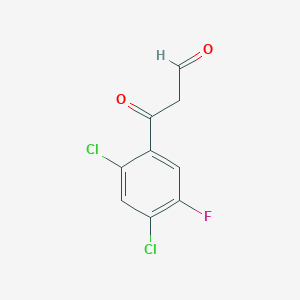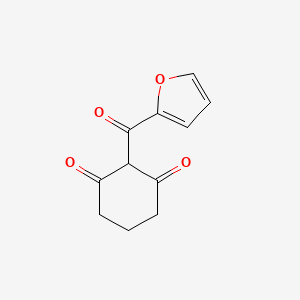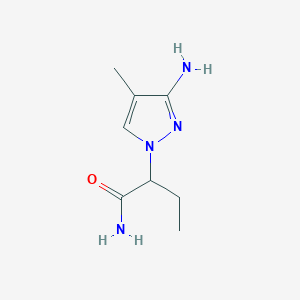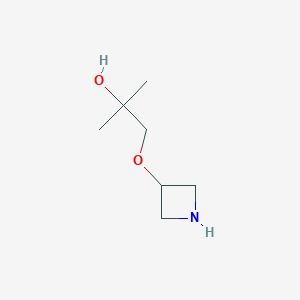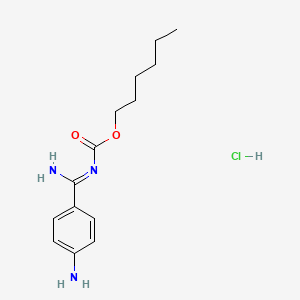
Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79638 g/mol . This compound is known for its role as an impurity in the antithrombotic drug Dabigatran Etexilate, which is a nonpeptide direct thrombin inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves the condensation of hexyl iminoformate with 4-aminobenzamidine in the presence of hydrochloric acid. The reaction is typically carried out in an organic solvent such as toluene . The steps include:
- Dissolving hexyl iminoformate in toluene.
- Adding hydrochloric acid gas to the solution.
- Allowing the reaction to proceed to form the desired product.
- Filtering the solid product and washing it with an appropriate solvent.
- Drying the product to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Hexyl (amino(4-aminophenyl)methylene)carbamate
- Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride
- Hexyl (amino(4-aminophenyl)methylene)carbamate hydrobromide
Uniqueness
This compound is unique due to its specific molecular structure and its role as an impurity in Dabigatran Etexilate. Its chemical properties, such as solubility and stability, also distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C14H22ClN3O2 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Clave InChI |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N.Cl |
SMILES canónico |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


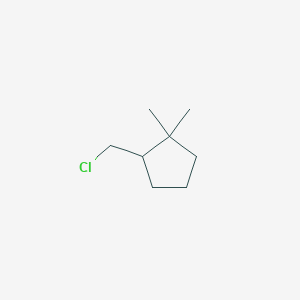
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
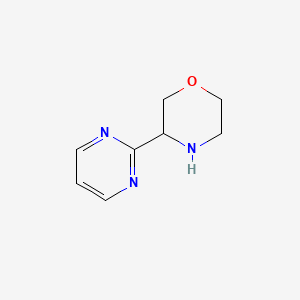
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
